rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis
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Overview
Description
The compound contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. The Fmoc group serves as a protective group for amines during peptide synthesis .
Molecular Structure Analysis
The compound has an oxolane (a type of cyclic ether) and a carboxylic acid group, along with the Fmoc-protected amine. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, compounds with these functional groups can undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification or amide formation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis involves the protection of the amine group, followed by the formation of the oxolane ring and the introduction of the fluorenyl group. The final step involves the removal of the protecting group to obtain the target compound.", "Starting Materials": [ "L-alanine", "2,2-dimethyl-1,3-dioxolane-4-methanol", "9H-fluorene", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "diethyl ether", "dichloromethane (DCM)", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)" ], "Reaction": [ "Protection of L-alanine amine group with 2,2-dimethyl-1,3-dioxolane-4-methanol in the presence of DCC and DMAP to obtain the protected amino acid", "Formation of oxolane ring by reacting the protected amino acid with diethyl oxalate in the presence of TEA and DMAP to obtain the oxolane-2-carboxylic acid", "Introduction of fluorenyl group by reacting oxolane-2-carboxylic acid with 9H-fluorene-9-carboxylic acid NHS ester in the presence of TEA to obtain the fluorenyl-protected oxolane-2-carboxylic acid", "Removal of the protecting group by treatment with NaOH in methanol to obtain the target compound rac-(2R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolane-2-carboxylic acid, cis" ] } | |
CAS No. |
2138266-64-3 |
Molecular Formula |
C20H19NO5 |
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(2R,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)oxolane-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-17(9-10-25-18)21-20(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,21,24)(H,22,23)/t17-,18+/m0/s1 |
InChI Key |
NUCSYZBFEPVWSU-ZWKOTPCHSA-N |
Isomeric SMILES |
C1CO[C@H]([C@H]1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
C1COC(C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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